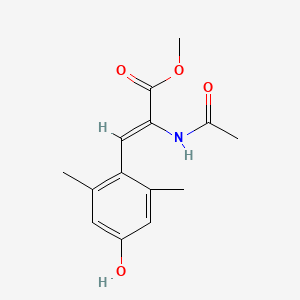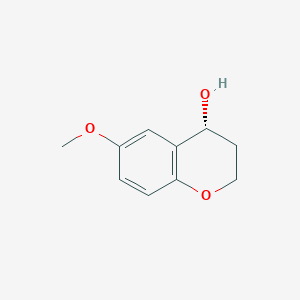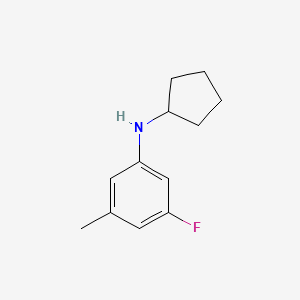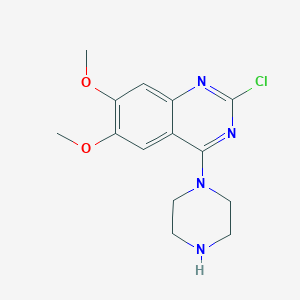![molecular formula C13H15ClF3N3O2 B1430379 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid CAS No. 1227954-73-5](/img/structure/B1430379.png)
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid
描述
“3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, etc. Unfortunately, the specific physical and chemical properties of “3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid” are not provided in the available resources .科学研究应用
Medicinal Chemistry
This compound has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferases (PPTases), enzymes that play a crucial role in post-translational modifications essential to bacterial cell viability and virulence . It exhibits submicromolar inhibition of bacterial Sfp-PPTase and shows promise in attenuating secondary metabolism and thwarting bacterial growth, particularly in strains like methicillin-resistant Staphylococcus aureus .
Agriculture
In the agricultural sector, the antibacterial properties of this compound could be leveraged to develop plant protection agents. By inhibiting bacterial growth, it can potentially be used to treat or prevent bacterial infections in crops, thus improving yield and reducing crop losses .
Material Science
While specific applications in material science are not directly mentioned, the compound’s role in inhibiting bacterial growth suggests potential uses in creating antimicrobial coatings or materials. These could be particularly useful in healthcare settings, where preventing bacterial contamination is crucial .
Environmental Science
The environmental impact of this compound could be significant, especially considering its potential use in controlling harmful bacterial populations. It could be used in water treatment facilities to prevent the spread of bacteria or in bioremediation processes to clean up contaminated sites .
Biochemistry
In biochemistry research, this compound’s ability to inhibit PPTases could be used to study the role of these enzymes in various biological processes. It could serve as a tool to dissect the pathways in which PPTases are involved and understand their contribution to bacterial virulence and survival .
Pharmaceutical Development
Given its antibacterial activity, there’s potential for this compound to be developed into a new class of antibiotics. Its efficacy against resistant strains makes it a valuable candidate for further drug development and clinical trials .
Chemical Synthesis
The compound could be used as a building block in the synthesis of more complex molecules. Its reactive groups make it a versatile precursor for synthesizing a wide range of chemical entities for further pharmacological testing .
Analytical Chemistry
As a standard or reference compound, it could be used in analytical assays to detect or quantify bacterial enzymes, particularly PPTases. This could be important in developing diagnostic tests or studying bacterial resistance mechanisms .
作用机制
Target of Action
A related compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The related compound ml267 exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid may also interact with its targets to inhibit their function, leading to changes in bacterial cell viability and virulence.
Biochemical Pathways
It is known that pptases, the potential target of this compound, are involved in various microbial pathways, including the microbial fatty acid synthase (fas) pathway . Inhibition of PPTases can reduce FAS anabolic capacity, affecting cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of bacterial cell walls .
Pharmacokinetics
The related compound ml267 has been studied for its in vitro adme properties and in vivo pharmacokinetic profiles . These studies could provide insights into the potential pharmacokinetic behavior of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid.
Result of Action
The related compound ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid may also have a similar effect on bacterial metabolism.
属性
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O2/c14-10-7-9(13(15,16)17)8-18-12(10)20-5-3-19(4-6-20)2-1-11(21)22/h7-8H,1-6H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFURCJKCOTLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1430297.png)

![3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1430299.png)
![methyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1430301.png)


![[N-[(2-Methoxyphenyl)methylideneamino]-C-methylsulfanylcarbonimidoyl]-prop-2-enylazanium;iodide](/img/structure/B1430306.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1430307.png)


![N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide](/img/structure/B1430314.png)
![3-nitro-N-[(1E,3E)-3-[(3-nitrophenyl)imino]prop-1-en-1-yl]aniline hydrochloride](/img/structure/B1430316.png)

